

4-(Methylsulfonylamino)benzylamine hydrochloride solubility profile

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Compound of Interest

Compound Name: 4-(Methylsulfonylamino)benzylamine hydrochloride

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An In-depth Technical Guide to the Solubility Profile of **4-(Methylsulfonylamino)benzylamine hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its clinical efficacy.^{[1][2][3][4]} This technical guide provides a comprehensive framework for characterizing the solubility profile of **4-**

(Methylsulfonylamino)benzylamine hydrochloride, a compound of interest in contemporary pharmaceutical research. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to generate a robust and meaningful solubility dataset. We will delve into the core principles of solubility, detail rigorous experimental protocols for both thermodynamic and kinetic solubility assessment, and provide insights into the interpretation of the resulting data.

Introduction to 4-(Methylsulfonylamino)benzylamine hydrochloride and the Imperative of Solubility

4-(Methylsulfonylamino)benzylamine hydrochloride is a molecule characterized by its benzylamine core, substituted with a methylsulfonylamino group. The hydrochloride salt form suggests an effort to enhance its aqueous solubility. Understanding the solubility of this compound is not merely an academic exercise; it is a pivotal step in its development pathway. Poor aqueous solubility can lead to a cascade of developmental hurdles, including inadequate absorption from the gastrointestinal tract, variable bioavailability, and challenges in developing parenteral formulations.[1][5] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation scientists.[1][5] Therefore, a thorough characterization of its solubility in various aqueous and organic media is a non-negotiable prerequisite for advancing this candidate.

Physicochemical Properties of 4-(Methylsulfonylamino)benzylamine hydrochloride

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

Property	Value	Source
IUPAC Name	N-[4-(aminomethyl)phenyl]methane sulfonamide;hydrochloride	[6]
CAS Number	128263-66-1	[6]
Molecular Formula	C8H13ClN2O2S	[6]
Molecular Weight	236.71 g/mol	[6]
Melting Point	>275°C	[6]
Appearance	Solid	[6]
Purity	98.0%	[6]

The high melting point suggests a stable crystal lattice, which can often correlate with lower solubility. The presence of ionizable groups (the amine) and the polar sulfonyl group, however, may contribute favorably to its aqueous solubility, particularly at different pH values.

The Rationale Behind a Comprehensive Solubility Profile

A comprehensive solubility profile extends beyond a single value in water. It encompasses an understanding of the compound's behavior in various solvents and across a physiologically relevant pH range. This multifaceted approach is crucial for:

- **Informing Formulation Strategies:** Data on solubility in different solvents and co-solvent systems is vital for developing appropriate dosage forms, from oral solids to parenteral solutions.[\[2\]](#)[\[4\]](#)
- **Predicting In Vivo Performance:** The pH-dependent solubility profile can provide insights into how the drug will dissolve and be absorbed in different segments of the gastrointestinal tract.[\[7\]](#)
- **Ensuring Reliable Bioassay Results:** Undissolved compound in in vitro assays can lead to inaccurate and misleading results.[\[8\]](#)
- **Guiding Salt Form Selection:** While the hydrochloride salt is common, a full solubility profile might indicate that other salt forms could offer superior properties.

Methodologies for Solubility Assessment: A Dual Approach

To gain a complete picture of a compound's solubility, it is essential to determine both its thermodynamic and kinetic solubility.

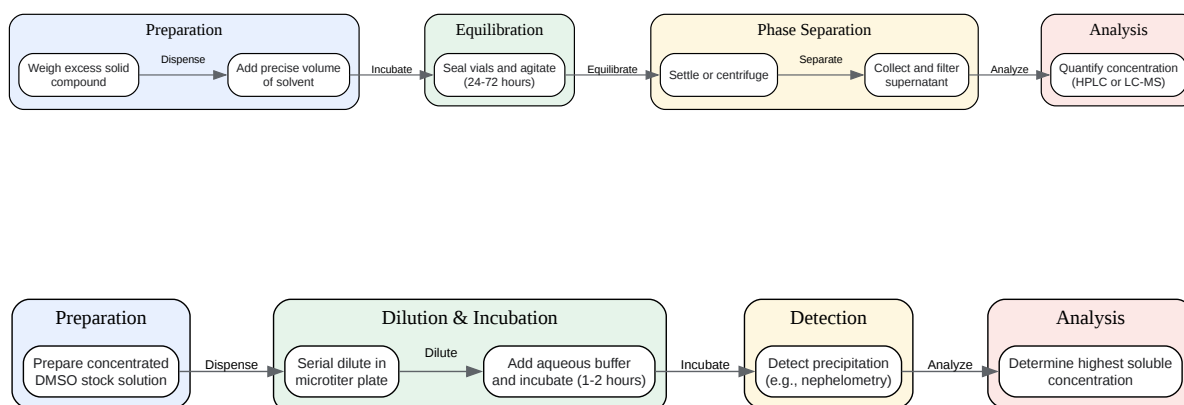
Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[\[9\]](#)[\[10\]](#) It is the point at which the dissolved compound is in equilibrium with its solid state. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[\[11\]](#)

- **Preparation:** Accurately weigh an excess amount of **4-(Methylsulfonylamino)benzylamine hydrochloride** solid into a series of glass vials.

- **Solvent Addition:** To each vial, add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels, organic solvents like ethanol or DMSO).
- **Equilibration:** Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[\[12\]](#)
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a fine-pore filter (e.g., 0.22 μm) to remove any remaining solid.
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[10\]](#)
- **Data Analysis:** Calculate the solubility in mg/mL or $\mu\text{g/mL}$ by comparing the measured concentration to a standard curve.

The following diagram illustrates the workflow for determining thermodynamic solubility:



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Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The solubility data for **4-(Methylsulfonylamino)benzylamine hydrochloride** should be presented in a clear and organized manner.

Table 1: Thermodynamic Solubility of **4-(Methylsulfonylamino)benzylamine hydrochloride**

Solvent System	pH	Temperature (°C)	Solubility (µg/mL)
Purified Water	~	25	Data to be generated
Phosphate Buffer	2.0	25	Data to be generated
Phosphate Buffer	6.5	25	Data to be generated
Phosphate Buffer	7.4	25	Data to be generated
Simulated Gastric Fluid (SGF)	1.2	37	Data to be generated
Simulated Intestinal Fluid (SIF)	6.8	37	Data to be generated
Ethanol	N/A	25	Data to be generated
Propylene Glycol	N/A	25	Data to be generated

Table 2: Kinetic Solubility of **4-(Methylsulfonylamino)benzylamine hydrochloride**

Aqueous Buffer	pH	Temperature (°C)	Kinetic Solubility (µM)
Phosphate-Buffered Saline	7.4	25	Data to be generated

Interpreting the Results:

- **pH-Dependent Solubility:** For an amine-containing compound like this, solubility is expected to be higher at lower pH values where the amine group is protonated. A significant drop in solubility as the pH increases towards the pKa of the amine and beyond is anticipated.
- **Thermodynamic vs. Kinetic Solubility:** The kinetic solubility value is often higher than the thermodynamic solubility. This is because the short incubation time in the kinetic assay may not be sufficient for the compound to reach its true equilibrium, leading to a supersaturated solution. [7] A large difference between the two values can indicate a high propensity for the compound to precipitate from a supersaturated state.
- **Solubility in Organic Solvents:** Solubility in solvents like ethanol and propylene glycol provides crucial information for developing liquid formulations.

Conclusion

A comprehensive understanding of the solubility profile of **4-(Methylsulfonylamino)benzylamine hydrochloride** is a cornerstone of its preclinical and clinical development. By employing rigorous methodologies to determine both thermodynamic and kinetic solubility, researchers can proactively address potential formulation and bioavailability challenges. The protocols and interpretive guidance provided in this document serve as a robust framework for generating the critical data needed to make informed decisions and propel this promising compound through the development pipeline.

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